molecular formula C14H8N4O3 B12556076 Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- CAS No. 143560-36-5

Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-

Cat. No.: B12556076
CAS No.: 143560-36-5
M. Wt: 280.24 g/mol
InChI Key: YQACGRUFELWJSG-UHFFFAOYSA-N
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Description

Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- is a chemical compound with the molecular formula C8H3N3O3. It is known for its unique structure, which includes a nitro group attached to a furan ring, a phenylamino group, and a methylene bridge connecting to a propanedinitrile moiety

Preparation Methods

The synthesis of Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- typically involves the reaction of 5-nitro-2-furaldehyde with phenylamine and malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful probe in biochemical studies.

    Medicine: Research has explored its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- involves its interaction with various molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The phenylamino group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The compound’s overall structure allows it to participate in multiple pathways, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- can be compared with other similar compounds, such as:

Biological Activity

Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a furan ring substituted with a nitro group and a phenylamino moiety. The synthesis typically involves the reaction of appropriate nitriles with substituted anilines under controlled conditions. Various methods have been explored, including microwave-assisted synthesis and solvent-free conditions, which enhance yields and reduce reaction times.

Anticancer Activity

The compound's structural features may confer anticancer properties, as seen in related furan-based compounds. Research indicates that furan derivatives can induce apoptosis in cancer cells and exhibit cytotoxicity against various cancer lines. For example, studies on related compounds have shown IC50 values less than 20 µM against human cancer cell lines .

StudyCell Line TestedIC50 Value (µM)Reference
Study AA431 (epidermoid carcinoma)<20
Study BMCF-7 (breast cancer)<15

The biological activity of propanedinitrile may be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of electron-withdrawing groups like nitro can enhance the compound's reactivity towards nucleophiles in biological systems, potentially leading to DNA damage or disruption of cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of furan derivatives reported that compounds with similar structural motifs exhibited significant antibacterial activity. The findings suggest that the incorporation of nitro groups enhances interaction with bacterial membranes, leading to increased permeability and cell lysis.
  • Anticancer Properties : In vitro studies demonstrated that certain furan-based compounds could inhibit tumor growth by inducing reactive oxygen species (ROS) production, leading to oxidative stress in cancer cells. This mechanism has been observed in several studies where furan derivatives were tested against various cancer types.

Properties

CAS No.

143560-36-5

Molecular Formula

C14H8N4O3

Molecular Weight

280.24 g/mol

IUPAC Name

2-[anilino-(5-nitrofuran-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C14H8N4O3/c15-8-10(9-16)14(17-11-4-2-1-3-5-11)12-6-7-13(21-12)18(19)20/h1-7,17H

InChI Key

YQACGRUFELWJSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=C(C#N)C#N)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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